molecular formula C16H12FNO2S B8309780 2-(Benzo[b]thiophen-3-yl)-2-(3-fluorophenylamino)acetic acid

2-(Benzo[b]thiophen-3-yl)-2-(3-fluorophenylamino)acetic acid

Cat. No. B8309780
M. Wt: 301.3 g/mol
InChI Key: VCYCZUJGUMKPCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08629160B2

Procedure details

A mixture of benzo[b]thiophen-3-ylboronic acid (400 mg, 2.25 mmol), 3-fluoroaniline (217 μl, 2.25 mmol), and 2-oxoacetic acid hydrate (207 mg, 2.25 mmol) in acetonitrile (20 ml) was stirred at room temperature for 4 hours. The solvent was removed under vacuum and the crude was used as such in the next step.
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
217 μL
Type
reactant
Reaction Step One
Quantity
207 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[C:4](B(O)O)[C:3]2[CH:9]=[CH:10][CH:11]=[CH:12][C:2]1=2.[F:13][C:14]1[CH:15]=[C:16]([CH:18]=[CH:19][CH:20]=1)[NH2:17].O.O=[CH:23][C:24]([OH:26])=[O:25]>C(#N)C>[S:1]1[CH:5]=[C:4]([CH:23]([NH:17][C:16]2[CH:18]=[CH:19][CH:20]=[C:14]([F:13])[CH:15]=2)[C:24]([OH:26])=[O:25])[C:3]2[CH:9]=[CH:10][CH:11]=[CH:12][C:2]1=2 |f:2.3|

Inputs

Step One
Name
Quantity
400 mg
Type
reactant
Smiles
S1C2=C(C(=C1)B(O)O)C=CC=C2
Name
Quantity
217 μL
Type
reactant
Smiles
FC=1C=C(N)C=CC1
Name
Quantity
207 mg
Type
reactant
Smiles
O.O=CC(=O)O
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
S1C2=C(C(=C1)C(C(=O)O)NC1=CC(=CC=C1)F)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.